Sodium1-{[(tert-butoxy)carbonyl](methyl)amino}propane-2-sulfinate
Description
Sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate (molecular formula: C₁₁H₂₁NNaO₄S, molecular weight: 391.82 g/mol) is a sulfinate salt featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at the 1-position of a propane-2-sulfinate backbone. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the sulfinate group enables nucleophilic reactivity, making this compound valuable in organic synthesis, particularly in sulfur-containing heterocycle construction or as a precursor for sulfone derivatives .
Key structural attributes include:
- Boc-(methyl)amino group: Provides steric protection and prevents undesired side reactions.
- Propane-2-sulfinate backbone: The sulfinate anion (SO₂⁻) facilitates reactions with electrophiles.
- Sodium counterion: Enhances solubility in polar solvents.
This compound is commercially available (e.g., Enamine Ltd, CAS MDL: EN300-37099830) and is utilized as a building block in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C9H18NNaO4S |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
sodium;1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propane-2-sulfinate |
InChI |
InChI=1S/C9H19NO4S.Na/c1-7(15(12)13)6-10(5)8(11)14-9(2,3)4;/h7H,6H2,1-5H3,(H,12,13);/q;+1/p-1 |
InChI Key |
RULLTWHUMKKIMH-UHFFFAOYSA-M |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonates.
Reduction: Reduction reactions can convert the sulfinates to sulfides.
Substitution: The BOC group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed for BOC deprotection.
Major Products: The major products formed from these reactions include sulfonates, sulfides, and free amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the formation of complex molecules.
Biology: Employed in the synthesis of peptides and proteins, where it protects amine groups during the coupling reactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate involves the protection of amine groups through the formation of a BOC-protected amine. The BOC group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions. This selective protection and deprotection allow for the stepwise synthesis of complex molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous sulfinate salts with Boc-protected functional groups are critical for evaluating reactivity, stability, and synthetic applications. Below is a detailed comparison:
Sodium 3-{[(tert-Butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate
- Molecular formula : C₁₀H₂₀NNaO₄S (estimated from ).
- Key differences: The amino group is at the 3-position instead of the 1-position.
- Applications : Likely used in sterically demanding reactions where controlled sulfinate reactivity is required .
Sodium 2-{[(tert-Butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate
- Molecular formula : C₉H₁₈NNaO₄S (MW: 259.30 g/mol) .
- Key differences: The amino group and methyl substituent are both at the 2-position. Shorter carbon chain (propane vs. butane derivatives) may alter solubility and reactivity.
Sodium {1-[(tert-Butoxy)carbonyl]azetidin-2-yl}methanesulfinate
- Molecular formula : C₉H₁₆NNaO₄S (MW: 257.28 g/mol) .
- Key differences :
- Incorporates an azetidine (four-membered ring) instead of a linear propane chain.
- Ring strain in azetidine may enhance reactivity in ring-opening or functionalization reactions.
- Applications : Useful for synthesizing strained heterocyclic sulfones or bioactive molecules .
Ethyl 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylate
- Molecular formula: C₁₁H₁₉NO₄ (MW: 229.27 g/mol, ).
- Key differences :
- Cyclopropane ring introduces significant ring strain, increasing susceptibility to ring-opening reactions.
- Ethyl ester group replaces sulfinate, altering electrophilic reactivity.
- Applications : Primarily used in cyclopropane-functionalized peptide synthesis or strain-release chemistry .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications | Reference |
|---|---|---|---|---|---|
| Sodium 1-{(tert-Butoxy)carbonylamino}propane-2-sulfinate | C₁₁H₂₁NNaO₄S | 391.82 | Boc-(methyl)amino at 1-position; sulfinate | Drug discovery, nucleophilic reactions | |
| Sodium 3-{[(tert-Butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate | C₁₀H₂₀NNaO₄S | ~278.33 (estimated) | Boc-amino at 3-position; 2,2-dimethyl | Sterically controlled synthesis | |
| Sodium 2-{[(tert-Butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate | C₉H₁₈NNaO₄S | 259.30 | Boc-amino and methyl at 2-position | Compact sulfone synthesis | |
| Sodium {1-[(tert-Butoxy)carbonyl]azetidin-2-yl}methanesulfinate | C₉H₁₆NNaO₄S | 257.28 | Azetidine ring; sulfinate | Strained heterocycle synthesis | |
| Ethyl 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylate | C₁₁H₁₉NO₄ | 229.27 | Cyclopropane; ethyl ester | Strain-release chemistry |
Notes
Structural Reactivity : The Boc group’s presence universally enhances stability, but substituent positioning (e.g., methyl vs. dimethyl) dictates steric and electronic profiles.
Sulfinate vs. Ester : Sulfinates (SO₂⁻) exhibit nucleophilic reactivity, while esters (COOR) are electrophilic, leading to divergent synthetic pathways.
Biological Activity
Sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate is a sulfinic acid derivative notable for its unique structural features, including a tert-butoxycarbonyl protecting group and a sulfinyl functional group. This compound has garnered attention for its potential biological activities, particularly in the context of drug delivery and interaction with biological macromolecules.
Chemical Structure and Properties
The molecular formula of sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate highlights its complex nature:
- Molecular Formula : C₁₃H₁₉N₁O₄SNa
- Molecular Weight : 305.35 g/mol
The presence of the sulfinyl group enhances the compound's reactivity, allowing it to participate in various chemical reactions that are crucial for synthesizing more complex molecules in organic and medicinal chemistry .
Research into the biological activity of sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate has focused on its interactions with proteins and nucleic acids. The sulfinyl moiety is known to facilitate nucleophilic attacks, which can lead to the modification of biomolecules. This characteristic is particularly relevant in drug design, where such modifications can enhance therapeutic efficacy .
Interaction with Transporters
Sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate may interact with large neutral amino acid transporter 1 (LAT1), which plays a critical role in transporting amino acids across the blood-brain barrier (BBB). LAT1 is known for its high expression in various cancers, making it a potential target for drug delivery systems that exploit this transport mechanism .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate. For instance, structural modifications similar to those found in this compound have shown improved affinity for DAT (dopamine transporter) and SERT (serotonin transporter), suggesting that analogs could be developed for neuropharmacological applications .
Comparative Analysis with Similar Compounds
To better understand the unique properties of sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate, a comparison can be made with other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Sodium sulfinate | Simple sulfonate structure | Commonly used as a reducing agent |
| N-acetylcysteine | Contains thiol and amine groups | Known for antioxidant properties |
| Methionine sulfoxide | Sulfoxide derivative of an amino acid | Plays a role in protein synthesis |
The combination of a tert-butoxycarbonyl protecting group with a sulfinic acid moiety gives sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate distinct reactivity profiles compared to these similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
